N-(3-chloro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
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Description
N-(3-chloro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C24H25ClN4O2S and its molecular weight is 469. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis for H1-antihistaminic Agents
A study explored the synthesis of novel quinazolinone derivatives for their potential as H1-antihistaminic agents, showing significant protection against histamine-induced bronchospasm in guinea pigs. Compound OT5 emerged as the most active, with a notable lack of sedation compared to chlorpheniramine maleate, highlighting its promise for further development into new H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
Antimicrobial, Analgesic, and Anti-inflammatory Screening
Research on quinazoline derivatives demonstrated their antimicrobial, analgesic, and anti-inflammatory properties. Modifications retaining fundamental structural features showed promising activity profiles against microbes, pain, and inflammation. The study highlighted the importance of specific substitutions on the quinazoline scaffold for achieving desired therapeutic effects with fewer side effects (Dash et al., 2017).
Antitumor Activity of Quinazolinone Derivatives
Another study focused on the antitumor evaluation of quinazolinone-based trimethoxyanilides. Some compounds exhibited extensive-spectrum antitumor efficiency across various tumor cell lines, suggesting their potential as candidates for anticancer drug development. The findings underscore the therapeutic promise of quinazolinone scaffolds in oncology research (Mohamed et al., 2016).
Anticonvulsant Properties
Quinazoline analogs have been synthesized and evaluated for their anticonvulsant activity. Certain compounds demonstrated significant protection against PTZ-induced seizures, acting as GABAA receptor agonists. This research opens new avenues for the development of anticonvulsant drugs based on quinazolinone structures (El-Azab et al., 2012).
Synthesis and Characterization for Anti-Tubercular Agents
The synthesis and characterization of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole hybrids demonstrated potent anti-tubercular activity. This study highlights the potential of quinazolinone derivatives as effective sources for the development of anti-tubercular compounds, showcasing the versatility of quinazolinone scaffolds in addressing various bacterial infections (Nagaladinne et al., 2020).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2S/c1-5-19(22(30)26-15-11-10-14(4)17(25)12-15)32-24-27-18-9-7-6-8-16(18)21-28-20(13(2)3)23(31)29(21)24/h6-13,19-20H,5H2,1-4H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXNSOIUXQYJNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.